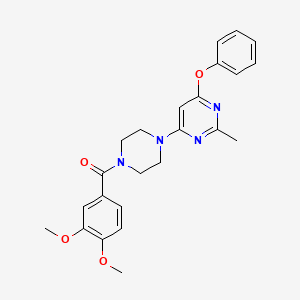

![molecular formula C23H15NO5 B2890523 N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 904499-97-4](/img/structure/B2890523.png)

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide” is a derivative of coumarin, a class of benzopyrones . Coumarins are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, and more . Some derivatives of coumarin have shown remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 7-amino-4-methylcoumarin with organic halides, and the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the compound “2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(4-methyl phenyl)sulfonyl]acetohydrazide” was found to have a melting point of 217–218°C .Applications De Recherche Scientifique

Anti-Inflammatory Activity

Coumarin derivatives like the one have been reported to exhibit anti-inflammatory properties . The ability to inhibit protein denaturation is a key indicator of potential anti-inflammatory activity. This could make it a valuable compound for developing new anti-inflammatory drugs or studying the inflammatory process at a molecular level.

Antitumor Activity

Studies have shown that compounds with a coumarin structure can have antitumor effects . This includes inhibiting tumor angiogenesis, regulating reactive oxygen species, and affecting microtubule polymerization. Research into this application could lead to the development of novel cancer therapies.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of coumarin derivatives are well-documented . This compound could be used to explore new treatments for bacterial and fungal infections, contributing to the field of infectious diseases.

Central Nervous System (CNS) Stimulant Effects

Some coumarin derivatives have been found to stimulate the CNS . This compound could be studied for its potential CNS stimulant effects, which might lead to new treatments for CNS disorders or provide insights into the functioning of the CNS.

Antioxidant Properties

Hydroxycoumarins, which are structurally related to the compound , have strong antioxidant effects . They protect against oxidative stress by scavenging reactive oxygen species. This application is crucial for understanding cellular damage and aging, as well as developing therapies for diseases caused by oxidative stress.

Anticoagulant Effects

Coumarin derivatives can act as anticoagulants , inhibiting the enzyme VKOR (vitamin K epoxide reductase) . This property is significant for creating new medications for preventing blood clots and treating thrombotic disorders.

Mécanisme D'action

Target of Action

Similar compounds, such as coumarin derivatives, have been found to exhibit a wide range of biological activities, including anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , and cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

Mode of Action

It’s known that coumarin derivatives can inhibit the denaturation of proteins, which is closely linked to the initiation of the inflammatory response . This suggests that the compound may interact with its targets by preventing protein denaturation, thereby exerting its anti-inflammatory effects.

Biochemical Pathways

Coumarin derivatives have been shown to inhibit bacterial dna gyrase , suggesting that this compound may also affect DNA replication and transcription pathways in bacteria.

Pharmacokinetics

The presence of electron-withdrawing substituents on aromatic side chains in similar compounds has been associated with promising anti-tubercular activity , suggesting that these structural features may enhance the bioavailability and efficacy of the compound.

Result of Action

Similar compounds have been found to exert significant inhibitory activity against the growth of tested bacterial strains , suggesting that this compound may also have potent antimicrobial effects.

Orientations Futures

The future directions in the research of similar compounds could involve the synthesis of new derivatives and the exploration of their biological activities. The antimicrobial, antiinflammatory, anticancer, and other properties of different coumarins have been recently reviewed , suggesting potential areas for future research.

Propriétés

IUPAC Name |

N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO5/c1-13-8-9-14-16(12-20(25)28-19(14)11-13)22-21(15-5-2-3-6-17(15)29-22)24-23(26)18-7-4-10-27-18/h2-12H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZOANYBPWWTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)

![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)

![1,6-Dimethyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2890442.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)

![(4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2890449.png)

![4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2890455.png)

![1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole](/img/structure/B2890461.png)

![N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2890463.png)